Calcitonin (salmon) is derived from the salmon species Oncorhynchus, specifically its thyroid gland. It belongs to the class of polypeptide hormones and is classified as a calcium-regulating hormone. In terms of pharmacological classification, it is categorized as a therapeutic agent for osteoporosis and hypercalcemia.
The synthesis of calcitonin (salmon) typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled stepwise on a solid support. The process can be summarized as follows:
The molecular weight of salmon calcitonin is approximately 3,432 Da, consisting of 32 amino acids with a specific sequence that contributes to its biological activity.
The molecular structure of calcitonin (salmon) can be represented as follows:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing its active conformation necessary for biological activity.
Calcitonin (salmon) undergoes various chemical reactions during its synthesis and application:
In formulations, the stability of calcitonin can be enhanced through conjugation with polymers or biotinylation, which protects against enzymatic degradation while improving absorption.
Calcitonin exerts its physiological effects primarily through binding to calcitonin receptors located on osteoclasts in bone tissue:
Data from studies indicate that formulations with excipients like Intravail enhance its bioavailability by improving absorption kinetics compared to standard formulations .
Calcitonin (salmon) has several important applications in medicine:
Research continues into novel formulations and delivery methods that enhance the efficacy and patient compliance associated with calcitonin therapies .
Salmon calcitonin acetate is a 32-amino acid polypeptide with the primary sequence: Cys¹-Ser-Asn-Leu-Ser-Thr-Cys⁷-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Gly-Thr-Pro³²-NH₂. Its molecular formula is C₁₄₅H₂₄₀N₄₄O₄₈S₂, with a molecular weight of 3,431.9 Da [1] [6] [8]. The acetate salt form enhances stability during lyophilization and storage, crucial for pharmaceutical applications. Key sequence features include:
Table 1: Sequence Features of Salmon Calcitonin Acetate
Position | Structural Domain | Key Residues | Functional Role |
---|---|---|---|
1-7 | Disulfide loop | Cys¹-Cys⁷ | Structural stability |
10-22 | Hydrophobic core | Val⁸, Leu⁹,¹²,¹⁵ | Receptor docking |
24-32 | C-terminal | Pro³²-NH₂ | Bioactivity preservation |
11,18,24 | Charged cluster | Lys¹¹,¹⁸, Arg²⁴ | Electrostatic recognition |
Salmon calcitonin (sCT) exhibits 50% sequence divergence from human calcitonin (hCT), primarily explaining its enhanced therapeutic potency and duration of action:
Table 2: Functional Differences in Human Calcitonin Receptor Isoforms
Parameter | Insert-Negative Isoform | Insert-Positive Isoform |
---|---|---|
cAMP ED₅₀ (sCT) | 0.1 nM | 10 nM |
Phospholipase C | Activated | Not activated |
Calcium response | Present | Absent |
Internalization rate | Rapid | Impaired |
The Cys¹-Cys⁷ disulfide bond constrains salmon calcitonin's N-terminus into a seven-residue loop essential for structural integrity:
Molecular dynamics simulations reveal that the disulfide loop samples three conformational states, with the compact state (loop diameter < 5Å) representing the receptor-competent conformation.
The C-terminal modifications (Thr³¹-Pro³²-NH₂) and acetate counterions critically determine sCT's solution behavior and stability:
Table 3: Aggregation Kinetics and Inhibitors of Calcitonins
Parameter | Salmon Calcitonin Acetate | Human Calcitonin |
---|---|---|
Lag phase (pH 7.4, 37°C) | 48 ± 3 h | 3 ± 0.5 h |
Aggregation rate (min⁻¹) | 0.003 ± 0.001 | 0.12 ± 0.03 |
DC-cholesterol IC₅₀ | 5 µM | >100 µM |
Cholesterol sulfate effect | No inhibition | Moderate inhibition |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: